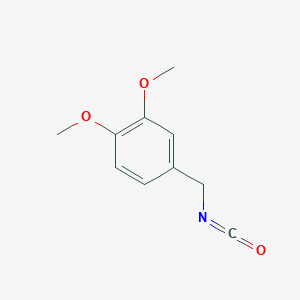

3,4-Dimethoxybenzyl isocyanate

Description

Contemporary Significance of Isocyanate Functionality in Chemical Science

The isocyanate group, with its characteristic R−N=C=O structure, is a cornerstone of modern chemical science, valued for its high reactivity and versatility in forming a multitude of organic compounds. researchgate.netwikipedia.org As powerful electrophiles, isocyanates readily react with a wide array of nucleophiles, including alcohols, amines, and water, to form stable carbamate (B1207046) (urethane), urea (B33335), and amine linkages, respectively. wikipedia.org This reactivity is the foundation of the multi-billion dollar polyurethane industry, which produces materials ranging from flexible foams and elastomers to rigid insulation and high-performance coatings. patsnap.comosha.govnih.gov

Beyond polymer science, the isocyanate moiety is a critical building block in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical sectors. rsc.org The ability to form robust amide-like bonds has made isocyanates indispensable tools in drug discovery and development. rsc.org For instance, the reaction of isocyanates with various nucleophiles is a key step in creating complex molecular architectures with desired biological activities. rsc.orgnih.gov The reactivity of the isocyanate group can be tuned by the electronic nature of its substituent (R-group); electron-withdrawing groups enhance its electrophilicity and reaction rate, while electron-donating groups have the opposite effect. rsc.org This tunable reactivity, coupled with its capacity for diverse bond-forming reactions, cements the isocyanate functional group as a privileged and essential component in the synthetic chemist's toolbox. researchgate.netrsc.org

Academic Landscape of Arylalkyl Isocyanates in Targeted Synthesis

Within the broad family of isocyanates, arylalkyl isocyanates represent a strategically important subclass for targeted synthesis. In these compounds, the highly reactive isocyanate group is separated from an aromatic ring by a flexible alkyl linker. This structural motif distinguishes them from aryl isocyanates, where the -NCO group is directly attached to the aromatic ring, and simple alkyl isocyanates. The benzyl (B1604629) group in arylalkyl isocyanates often serves as a bioisostere or a key recognition element for biological targets, making these reagents particularly valuable in medicinal chemistry.

The presence of the alkyl spacer modulates the electronic influence of the aryl ring on the isocyanate's reactivity, while the ring itself offers a scaffold for introducing additional functional groups that can influence solubility, metabolic stability, or binding affinity. Researchers utilize arylalkyl isocyanates to construct complex molecules, such as enzyme inhibitors and receptor antagonists. For example, derivatives of isopropenyl-dimethylbenzyl isocyanate have been explored as chemical intermediates for polymers and other specialized materials. google.comresearchgate.net The strategic placement of substituents on the aryl ring allows for fine-tuning of the molecule's properties, a critical aspect in the rational design of new therapeutic agents and advanced materials.

Research Trajectories and Scholarly Focus on 3,4-Dimethoxybenzyl Isocyanate

Scholarly research on this compound focuses on its role as a specialized building block in organic synthesis, particularly for creating molecules with specific biological or material properties. The 3,4-dimethoxybenzyl group, also known as a veratryl group, is of particular interest as it is present in numerous natural products and pharmacologically active compounds. This structural feature can impart desirable properties to a target molecule, such as acting as a surrogate for a catechol moiety found in various neurotransmitters and natural substrates.

Research involving this specific isocyanate often centers on its reaction with various nucleophiles to create substituted ureas and carbamates. These products can serve as precursors or final target molecules in drug discovery programs. For instance, this compound has been used in the synthesis of pyrimidine (B1678525) nucleoside analogues, where it reacts with aminomethylene derivatives in a cyclization process to form uridine-5-carboxylic acid derivatives. acs.org Another study highlights its use in creating inhibitors of imidazo[5,1-d]-1,2,3,5-tetrazine GPR17 receptor antagonists, showcasing its utility in constructing complex heterocyclic scaffolds. rsc.org

The selection of this compound in these syntheses is deliberate, leveraging the electronic and structural contributions of the dimethoxybenzyl group to achieve a specific chemical transformation or biological effect.

Below are the physicochemical properties of the compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Purity | 97% |

| CAS Number | 87665-57-4 |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(isocyanatomethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)5-10(9)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMDAJLTEKDQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640600 | |

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87665-57-4 | |

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Methodologies for the Synthesis of 3,4 Dimethoxybenzyl Isocyanate and Precursor Compounds

Established Synthetic Pathways for Isocyanate Formation

The synthesis of isocyanates can be approached through various chemical pathways. Historically, methods involving phosgene (B1210022) have been common, but due to its high toxicity, non-phosgene routes are increasingly sought after. nih.govacs.org These alternative methods often focus on improving safety, product stability, and ease of purification. nih.gov

A well-established route for the preparation of alkyl isocyanates involves the displacement reaction between an alkyl halide and an alkali metal cyanate (B1221674). wikipedia.org This method can be applied to the synthesis of 3,4-Dimethoxybenzyl isocyanate, where 3,4-Dimethoxybenzyl chloride would serve as the organic halide precursor. The reaction proceeds by nucleophilic substitution, with the cyanate ion acting as the nucleophile.

The general reaction is as follows:

R-X + M-OCN → R-NCO + M-X

Where R represents the 3,4-dimethoxybenzyl group, X is a halogen (e.g., chlorine), and M is an alkali metal (e.g., sodium or potassium). The reaction can be carried out in the presence of a suitable solvent. google.com The choice of metal cyanate, such as sodium cyanate, and the reaction conditions are critical for achieving high yields. google.com

To enhance the efficiency and yield of isocyanate synthesis from organic halides and metal cyanates, various catalytic systems have been developed. Lewis acid catalysts can be employed to facilitate the reaction. google.com Another approach involves the use of transition metal catalysts. For instance, complexes of nickel in a zero oxidation state with organic ligands, such as phosphines, have been shown to catalyze the reaction between organic halides and metal cyanates. google.com

Composite catalysts are also utilized to improve isocyanate yield by adjusting the active metal composition. nih.gov Furthermore, non-phosgene catalytic processes include the thermal decomposition of carbamates, which are themselves synthesized from amines or nitro compounds. nih.govacs.org Ionic liquids have been explored as media for these catalytic decompositions due to their high thermal stability and low vapor pressure, which can facilitate the separation of the final isocyanate product. nih.gov

3,4-Dimethoxybenzyl cyanide, also known as homoveratronitrile, is a key precursor for various derivatives. ijcea.orgchemicalbook.com One detailed synthetic route starts from eugenol (B1671780), a major component of clove oil. ijcea.orgresearchgate.net This multi-step process involves the conversion of eugenol into 3,4-dimethoxybenzyl chloride, which is then reacted with a cyanide salt. ijcea.org

The sequence of reactions is as follows:

Methylation of eugenol to produce methyleugenol. ijcea.org

Isomerization of methyleugenol to yield methylisoeugenol (B143332). ijcea.org

Oxidation of methylisoeugenol to give 3,4-dimethoxybenzaldehyde (B141060). ijcea.org

Reduction of the aldehyde using sodium borohydride (B1222165) (NaBH₄) to form 3,4-dimethoxybenzyl alcohol. ijcea.org

Halogenation of the alcohol with thionyl chloride (SOCl₂) to create the unstable intermediate 3,4-dimethoxybenzyl chloride. ijcea.org

Nitrilisation of 3,4-dimethoxybenzyl chloride with potassium cyanide (KCN) or sodium cyanide to yield the final product, 3,4-dimethoxybenzyl cyanide. ijcea.org

The yields for each step in this synthesis are summarized in the table below.

| Step | Reaction | Product | Yield (%) | Purity (%) |

| 1 | Methylation | Methyleugenol | 89.78 | 93.6 |

| 2 | Isomerization | Methylisoeugenol | 87.24 | 88.89 |

| 3 | Oxidation | 3,4-Dimethoxybenzaldehyde | 85.36 | 83.46 |

| 4 | Reduction | 3,4-Dimethoxybenzyl alcohol | 98.00 | 100 |

| 5 | Halogenation/Nitrilisation | 3,4-Dimethoxybenzyl cyanide | 89.50 | 99.24 |

Data sourced from a study on the synthesis from eugenol. ijcea.org

An alternative method for synthesizing 3,4-dimethoxybenzyl cyanide involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, which undergoes decarboxylation, aldoxime formation, and finally dehydration to give the desired nitrile with a high yield of 85.24% and a purity of 99%. google.compatsnap.com

Synthesis of Related Dimethoxybenzyl-Containing Derivatives

Ureas are a class of organic compounds that can be synthesized from amines. The reaction of an isocyanate with an amine is a direct and simple method for forming a urea (B33335) derivative. commonorganicchemistry.com In this context, this compound can react with 3,4-dimethoxybenzylamine (B142225) to form a symmetrical urea. Alternatively, either reactant can be paired with other amines or isocyanates to produce a wide range of unsymmetrical ureas. asianpubs.org

The general reaction is:

R-NH₂ + R'-NCO → R-NH-C(O)-NH-R'

Where R could be the 3,4-dimethoxybenzyl group. This reaction typically proceeds readily in a suitable solvent at room temperature without the need for a base. commonorganicchemistry.com

Other methods for urea synthesis from an amine like 3,4-dimethoxybenzylamine include reacting it with a carbonyl source. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or triphosgene (B27547) can be used as alternatives to isocyanates. commonorganicchemistry.com Another approach is the reaction of amines with reactive carbamates, such as 4-nitrophenyl-N-benzylcarbamate, which can be effective even with complex amines. bioorganic-chemistry.com The Hofmann rearrangement of a primary amide in the presence of an ammonia (B1221849) source can also generate an in situ isocyanate intermediate that leads to N-substituted ureas. organic-chemistry.org

Derivatives of 3,4-dimethoxybenzyl serve as important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical field. For example, (3,4-Dimethoxyphenyl)acetonitrile (3,4-dimethoxybenzyl cyanide) is a known intermediate in the laboratory preparation of Papaverine, a muscle relaxant. chemicalbook.com The dimethoxybenzyl moiety is a structural feature in various biologically active compounds, making its derivatives valuable building blocks for medicinal chemists.

Iii. Mechanistic Investigations and Reactivity Profiles of 3,4 Dimethoxybenzyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

Isocyanates are potent electrophiles that readily react with a wide array of nucleophiles, including amines, alcohols, and water. wikipedia.org This reactivity is a cornerstone of polyurethane chemistry and the synthesis of various urea (B33335) derivatives. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom. nih.gov

The reaction between an isocyanate and a primary or secondary amine is a facile and efficient method for the formation of substituted ureas. commonorganicchemistry.com In the case of 3,4-Dimethoxybenzyl isocyanate, its reaction with an amine (R₂NH) proceeds via nucleophilic addition to yield a corresponding N,N'-substituted urea derivative. This reaction is typically rapid and does not require catalysis. wikipedia.orgcommonorganicchemistry.com The amine's lone pair of electrons attacks the isocyanate's central carbon, leading to a zwitterionic intermediate that quickly rearranges through proton transfer to form the stable urea linkage. nih.gov

Table 1: Nucleophilic Addition with Amines to Form Urea

| Reactant 1 | Reactant 2 | Product | Linkage Formed |

| This compound | Primary/Secondary Amine (R₂NH) | N-(3,4-Dimethoxybenzyl)-N'-substituted urea | Urea |

This table summarizes the reactants and products in the formation of urea linkages.

The reaction of this compound with water is a multi-step process that generates specific byproducts. Initially, water acts as a nucleophile, attacking the isocyanate group to form an unstable carbamic acid intermediate. researchgate.netmdpi.com This intermediate spontaneously decarboxylates, releasing carbon dioxide and forming 3,4-dimethoxybenzylamine (B142225). wikipedia.orgmdpi.com

The primary amine formed is itself a potent nucleophile and can readily react with another molecule of this compound. This subsequent reaction results in the formation of a symmetrically substituted urea, N,N'-bis(3,4-dimethoxybenzyl)urea. mdpi.com In industrial processes like the production of polyurethane foams, the liberated carbon dioxide acts as a blowing agent. wikipedia.org

Table 2: Byproducts from the Reaction of this compound with Water

| Intermediate Product | Final Byproducts | Significance |

| 3,4-Dimethoxybenzylcarbamic acid | 3,4-Dimethoxybenzylamine | Reactive intermediate for urea formation. |

| Carbon Dioxide (CO₂) | Can act as a blowing agent in polymer foams. wikipedia.org | |

| N,N'-bis(3,4-dimethoxybenzyl)urea | Stable final product from the secondary reaction. |

This table details the intermediate and final byproducts generated from the reaction with water.

Cycloaddition Chemistry and Polymerization Pathways

Beyond simple nucleophilic additions, the isocyanate group can participate in cycloaddition and polymerization reactions, leading to complex cyclic structures and polymeric materials. These reactions are crucial for creating thermally stable polymers and materials with enhanced properties.

In the presence of suitable catalysts, isocyanates can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic structure known as an isocyanurate. rsc.orgresearchgate.net This reaction provides polyurethane materials with improved thermal stability and flame retardancy. dntb.gov.ua The cyclotrimerization of this compound would yield 1,3,5-Tris(3,4-dimethoxybenzyl)-1,3,5-triazinane-2,4,6-trione.

The mechanism is often initiated by a Lewis base catalyst, such as a carboxylate anion. tue.nl The process is generally considered to be an anionic polymerization where the catalyst attacks the first isocyanate molecule, creating an anionic intermediate that sequentially adds two more isocyanate molecules before ring-closing and eliminating the catalyst. tue.nl

Table 3: Isocyanurate Formation via Cyclotrimerization

| Monomer | Catalyst Type | Product | Key Feature |

| This compound | Lewis Bases (e.g., Potassium Acetate) | 1,3,5-Tris(3,4-dimethoxybenzyl)isocyanurate | Thermodynamically stable, trifunctional isocyanurate ring. researchgate.net |

This table outlines the key components and features of the cyclotrimerization reaction.

This compound can be used in the synthesis of polyurethanes through copolymerization with epoxides. This non-traditional route involves the anionic copolymerization of the two monomers, which can be initiated by onium salts and activated by a Lewis acid like trialkylborane. bohrium.comnih.gov This chain-growth copolymerization method can afford polyurethanes with well-defined structures and narrow molecular weight distributions. bohrium.com Under optimized conditions, side reactions that typically plague isocyanate chemistry, such as the formation of isocyanurates or oxazolidinones, can be effectively suppressed. nih.gov

Table 4: Polyurethane Synthesis via Copolymerization with Epoxides

| Monomer 1 | Monomer 2 | Initiator/Activator | Polymer Product |

| This compound | Epoxide (e.g., Propylene Oxide) | Onium salt / Lewis acid | Polyurethane |

This table summarizes the components for the synthesis of polyurethanes via copolymerization.

Reaction Mechanism Elucidation via Computational and Experimental Techniques

Understanding the intricate reaction mechanisms of this compound requires a combination of advanced computational and experimental methods. These techniques provide insights into reaction kinetics, intermediates, transition states, and final product structures.

Computational Techniques: Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for mapping reaction pathways at an atomic level. tue.nl These methods are used to calculate the thermodynamics and kinetics of reactions, such as the activation energies for nucleophilic attack or the stability of intermediates like carbamic acids and anionic species in cyclotrimerization. tue.nlchemrxiv.org

Experimental Techniques: A variety of experimental methods are employed to monitor the progress of isocyanate reactions and characterize the resulting products.

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is widely used to track the consumption of the isocyanate group, identified by its strong, characteristic absorption band around 2270 cm⁻¹. mdpi.com The appearance of new bands corresponding to urea or urethane (B1682113) linkages confirms product formation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the detailed structural elucidation of reactants, intermediates, and final products. rsc.org

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the resulting polymers (e.g., polyurethanes and polyisocyanurates) and to determine the kinetics of thermally induced reactions like deblocking of blocked isocyanates. mdpi.comresearchgate.net

Table 5: Techniques for Elucidating Isocyanate Reaction Mechanisms

| Technique | Application | Information Obtained |

| Computational | ||

| Density Functional Theory (DFT) | Modeling reaction pathways. | Activation energies, transition state structures, intermediate stability. tue.nlchemrxiv.org |

| Experimental | ||

| FTIR Spectroscopy | Monitoring reaction progress. | Disappearance of NCO peak (~2270 cm⁻¹), appearance of product peaks (C=O). mdpi.com |

| NMR Spectroscopy | Structural characterization. | Identification of intermediates and final product structures. rsc.org |

| Thermal Analysis (TGA/DSC) | Studying thermal properties. | Thermal stability, decomposition kinetics, deblocking temperatures. mdpi.com |

This table provides an overview of the key computational and experimental techniques used to study isocyanate reactivity.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Computational studies on similar aromatic and aliphatic isocyanates have elucidated the mechanistic pathways of their reactions with nucleophiles, such as alcohols, to form carbamates (urethanes). mdpi.comresearchgate.net For a model reaction like phenyl isocyanate with methanol, DFT calculations show that the reaction proceeds through a concerted mechanism where a reactant complex is initially formed. mdpi.comresearchgate.net In the transition state, the N=C=O group of the isocyanate bends, which activates the carbon atom for the formation of a new C-O bond with the alcohol, while the hydrogen from the alcohol is transferred to the nitrogen atom. mdpi.com

The presence of electron-donating substituents on the aromatic ring, such as the two methoxy (B1213986) groups in the 3,4-dimethoxybenzyl moiety, is known to reduce the reactivity of aromatic isocyanates. nih.gov This is due to the increased electron density on the aromatic ring, which partially mitigates the electrophilicity of the isocyanate carbon. This effect would be expected to increase the activation energy for nucleophilic attack compared to an unsubstituted benzyl (B1604629) isocyanate or an isocyanate with electron-withdrawing groups. DFT studies on substituted systems would likely reveal a higher energy barrier for the transition state of the nucleophilic addition, reflecting this decreased reactivity. The stability of any potential carbocationic intermediates that could arise from the benzyl group would also be significantly enhanced by the electron-donating methoxy groups.

The table below illustrates hypothetical relative activation energies for the reaction of various substituted benzyl isocyanates with a generic nucleophile, based on established principles of electronic effects.

| Substituent on Benzyl Isocyanate | Expected Electronic Effect | Predicted Relative Activation Energy (ΔG‡) |

|---|---|---|

| 4-Nitro (Electron-Withdrawing) | Increases electrophilicity of isocyanate carbon | Lowest |

| Unsubstituted | Baseline | Intermediate |

| 4-Methoxy (Electron-Donating) | Decreases electrophilicity of isocyanate carbon | Higher |

| 3,4-Dimethoxy (Strongly Electron-Donating) | Strongly decreases electrophilicity of isocyanate carbon | Highest |

Analysis of Transacylation Mechanisms with Dimethoxybenzyl Isocyanates

Transacylation reactions involving the transfer of the carbamoyl (B1232498) group, derived from an isocyanate, are of significant interest. While direct studies on transacylation involving carbamates of this compound are scarce, the mechanism can be inferred from related systems, such as the solvolysis of hindered ureas and the transcarbamoylation of carbamates.

The transfer of a carbamoyl group is conceptually similar to other acyl transfer reactions. In one proposed mechanism, hindered trisubstituted ureas can act as "masked isocyanates," where under neutral conditions, they can dissociate to generate a transient isocyanate intermediate that is then trapped by a nucleophile. nih.gov This process is often facilitated by a proton-switch mediated by the nucleophile. nih.gov A similar process could be envisaged for a carbamate (B1207046) derived from this compound, particularly if the nitrogen atom is further substituted, creating a sterically hindered environment.

Another relevant mechanism is transcarbamoylation, where a carbamoyl group is transferred from one nucleophile to another. For example, the rearrangement of a phenolic urethane to an aliphatic urethane has been shown to proceed through the deblocking of the phenolic urethane to generate an isocyanate, which then reacts with the aliphatic alcohol. researchgate.net This suggests that carbamates formed from this compound could potentially undergo transacylation reactions via a dissociative mechanism involving the reformation of the isocyanate.

The stability of the leaving group is a crucial factor in these reactions. The 3,4-dimethoxybenzylamine, which would be the leaving group in a transacylation reaction from a carbamate, is a relatively stable amine. The electron-donating methoxy groups would increase the basicity of the amine, potentially influencing the equilibrium of the reaction.

Investigation of C-N Bond Cleavage in Dimethoxybenzyl-Substituted Systems

The cleavage of the C-N bond in systems containing the 3,4-dimethoxybenzyl (DMB) group is a well-documented process, often utilized for deprotection strategies in organic synthesis. nih.gov The high propensity of the DMB group to be cleaved under mild acidic or oxidative conditions is attributed to the stability of the 3,4-dimethoxybenzyl carbocation that is formed as an intermediate. nih.gov

A highly chemoselective C-N bond cleavage of 3,4-dimethoxybenzyl-substituted tertiary sulfonamides has been achieved using a catalytic amount of Bismuth(III) triflate (Bi(OTf)₃). nih.govacs.org This reaction proceeds in good to excellent yields for a variety of substrates. The proposed mechanism involves the coordination of the Lewis acid catalyst to the sulfonamide, followed by the cleavage of the C-N bond to generate the stable DMB carbocation and the corresponding sulfonamide anion. The carbocation is then trapped by a nucleophilic scavenger or undergoes further reactions. nih.govacs.org

The table below summarizes the results for the Bi(OTf)₃-catalyzed C-N bond cleavage of various DMB-protected N-aryl sulfonamides.

| Substrate (Aryl Group) | Reaction Time (h) | Yield of Cleavage Product (%) |

|---|---|---|

| Phenyl | 2 | 95 |

| p-Tolyl | 2 | 92 |

| 2,4-Dimethylphenyl | 2 | 90 |

| m-Chlorophenyl | 2.5 | 91 |

| 3,4-Dimethoxyphenyl | 3 | 60 |

Reaction conditions: Substrate (1.0 equiv), Bi(OTf)₃ (0.05 equiv) in 1,2-dichloroethane (B1671644) at 85 °C. acs.org

Another method for the cleavage of the DMB group from a nitrogen atom involves the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). The deprotection of a 3,4-DMB group on a γ-lactam nitrogen using PIFA has been reported to proceed in high yield under mild conditions. clockss.org The proposed mechanism involves a single-electron-transfer (SET) from the electron-rich 3,4-dimethoxybenzyl group to the PIFA reagent, forming a charge transfer complex. clockss.org This is followed by the cleavage of the C-N bond, releasing the deprotected lactam and 3,4-dimethoxybenzaldehyde (B141060) after workup. clockss.org

The following table presents data on the optimization of the PIFA-mediated deprotection of a DMB-protected isoindolinone.

| PIFA Equivalents | Solvent | Reaction Time (h) | Yield of Deprotected Product (%) |

|---|---|---|---|

| 10 | CH₂Cl₂ | 8 | 83 |

| 5 | CH₂Cl₂ | 15 | 75 |

| 2 | CH₂Cl₂ | 24 | 45 |

| 10 | Benzene (B151609) | 7 | 93 |

| 10 | EtOH | 24 | No Reaction |

Data adapted from a study on the deprotection of a model isoindolinone compound. clockss.org

These studies highlight the inherent reactivity of the C-N bond in 3,4-dimethoxybenzyl-substituted systems, a key feature that would also be present in the derivatives of this compound, such as the corresponding ureas and carbamates.

Iv. Applications in Advanced Organic Synthesis and Materials Science Research

Role in Nucleoside and Analog Synthesis

Nucleosides and their analogs are fundamental to numerous biochemical processes and form the basis of many therapeutic agents. The chemical synthesis and modification of these molecules are critical for developing new drugs and biological probes. The isocyanate functional group is highly reactive toward nucleophiles such as amines and alcohols, which are common in nucleoside structures. This reactivity allows for the introduction of the 3,4-dimethoxybenzyl group, which can modify the properties of the parent nucleoside or act as a protecting group.

In the synthesis of complex heterocyclic systems, aminomethylene dioxanedione derivatives serve as versatile intermediates. These compounds possess primary or secondary amine functionalities that are readily available for reaction with isocyanates. The reaction of 3,4-Dimethoxybenzyl isocyanate with an aminomethylene dioxanedione derivative would result in the formation of a urea (B33335) linkage. This covalent modification introduces the 3,4-dimethoxybenzyl group onto the molecule, which can significantly alter its steric and electronic properties, solubility, and potential for further chemical transformations. This derivatization strategy is a straightforward method for building molecular complexity and exploring structure-activity relationships in novel heterocyclic compounds.

Uridine (B1682114) is a key pyrimidine (B1678525) nucleoside, and its derivatives are widely studied for their potential as antiviral and anticancer agents. researchgate.netmdpi.com The synthesis of modified uridine molecules often involves the derivatization of the ribose sugar or the pyrimidine base. researchgate.net Uridine-5-carboxylic acid, for instance, provides a handle for further modification. While direct synthesis pathways involving this compound are not extensively documented, multicomponent reactions like the Ugi reaction, which utilize an isocyanate (or isocyanide) component, have been successfully applied to construct complex amino acid derivatives of uridine. nih.gov In such a strategy, this compound could serve as the isocyanate component, reacting with an amine, a carboxylic acid, and an aldehyde to generate highly complex and diverse uridine derivatives in a single step. nih.gov Furthermore, the hydroxyl groups on the ribose moiety of uridine could be targeted by the isocyanate to form carbamate (B1207046) linkages, offering another avenue for creating novel analogs.

Contribution to Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for synthesizing peptide-like structures and other complex organic molecules. beilstein-journals.org In the Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide (or isocyanate) condense to form an α-acylamino amide. nih.gov The isocyanate, such as this compound, serves as a key electrophilic component that ultimately forms part of the final amide structure. Its incorporation allows for the direct installation of the 3,4-dimethoxybenzyl moiety into the final product, providing a modular approach to synthesizing diverse chemical libraries for drug discovery and materials science.

| Reaction Name | Number of Components | Reactants | Core Product Structure |

| Ugi Reaction | 4 | Amine, Carbonyl, Carboxylic Acid, Isocyanate/Isocyanide | α-Acylamino Amide |

| Passerini Reaction | 3 | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

This table provides a generalized overview of prominent isocyanide-based multicomponent reactions.

In the total synthesis of complex natural products and pharmaceuticals, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The 3,4-dimethoxybenzyl (DMB) group is a valuable acid-labile protecting group, particularly for alcohols and thiols. The introduction of a DMB group can be achieved through various means, and the use of a reagent like this compound to protect an amine (forming a urea) or an alcohol (forming a carbamate) incorporates this functionality. The DMB group offers a distinct advantage in that it can often be removed under milder acidic conditions than other protecting groups, allowing for selective deprotection in the presence of other sensitive functionalities. This manipulation is a key strategy for enhancing the efficiency and elegance of a complex synthetic route.

| Protecting Group | Common Abbreviation | Typical Cleavage Conditions | Key Features |

| Benzyl (B1604629) | Bn | Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions. |

| p-Methoxybenzyl | PMB | Oxidative (DDQ, CAN); Acidic (TFA) | More readily cleaved by acid than Bn. |

| 3,4-Dimethoxybenzyl | DMB | Mild Acidic (TFA); Oxidative (DDQ) | Cleaved under even milder acidic conditions than PMB. |

This table compares the 3,4-Dimethoxybenzyl group with other common benzyl-type protecting groups.

Utility in Polymer Chemistry and Advanced Composites

Isocyanates are fundamental building blocks in polymer chemistry, most notably for the synthesis of polyurethanes. nih.govmdpi.com Polyurethanes are formed through the step-growth polymerization of diisocyanates with polyols. youtube.com The properties of the resulting polymer can be precisely controlled by the choice of the isocyanate and polyol monomers. mdpi.com

A monofunctional isocyanate, such as this compound, plays a different but important role. In polyurethane synthesis, it cannot act as a chain extender because it has only one reactive isocyanate group. Instead, it serves as a chain-capping or chain-terminating agent . By reacting with the hydroxyl end-groups of the growing polymer chains, it effectively stops further polymerization. This allows for precise control over the polymer's molecular weight and polydispersity.

Furthermore, the introduction of the 3,4-dimethoxybenzyl group at the chain ends can be used to functionalize the polymer. This end-group functionalization can modify the polymer's surface properties, solubility, or compatibility with other materials in a composite. While specific applications of this compound in advanced composites are not widely reported, its role as a functionalizing and chain-regulating agent represents a valid and potent application in the broader field of polymer science. osti.gov

| Isocyanate Type | Functionality | Role in Polyurethane Synthesis | Effect on Polymer Structure |

| Diisocyanate (e.g., MDI, TDI) | Bifunctional | Monomer / Chain Propagation | Forms the linear or cross-linked polymer backbone. |

| This compound | Monofunctional | Chain-Terminating / End-Capping Agent | Controls molecular weight; functionalizes polymer chain ends. |

This table illustrates the differing roles of bifunctional and monofunctional isocyanates in polymerization.

Compatibilization Strategies for Wood-Polymer Composites

A thorough search of research literature did not yield specific studies or data on the use of This compound as a compatibilizer in wood-polymer composites (WPCs).

In general, isocyanates are recognized as effective compatibilizers in WPCs due to the high reactivity of the isocyanate group (-NCO). bohrium.comresearchgate.netd-nb.info This functional group can form covalent urethane (B1682113) bonds by reacting with the hydroxyl (-OH) groups present in cellulose (B213188) and lignin, the primary components of wood fillers. researchgate.netmostwiedzy.pl Simultaneously, the organic structure of the isocyanate molecule can interact with the polymer matrix, such as polypropylene (B1209903) or polylactic acid, thereby creating a molecular bridge between the hydrophilic wood filler and the hydrophobic polymer. bohrium.comd-nb.info This improved interfacial adhesion typically leads to enhanced mechanical properties of the composite material. scilit.com Commonly studied isocyanates for this purpose include methylene (B1212753) diphenyl diisocyanate (MDI) and polymeric MDI (pMDI). researchgate.netd-nb.infoirsst.qc.ca However, no research was found that specifically investigates or quantifies the effectiveness of This compound in this application.

Functionalization of Polymeric Materials

There is no specific information available in the reviewed literature regarding the use of This compound for the functionalization of polymeric materials.

The isocyanate group is fundamentally reactive toward any compound containing an active hydrogen, such as alcohols, amines, and water. cmu.edu This reactivity is widely exploited to functionalize polymers. For instance, polymers with hydroxyl or amine groups can be modified with isocyanates to introduce new functionalities, alter surface properties, or to serve as a linking point for further reactions. The reaction between a diisocyanate and a polyol is the foundational chemistry for producing polyurethanes, a versatile class of polymers used in foams, coatings, and elastomers. aidic.itmdpi.comepa.gov While various aliphatic and aromatic isocyanates like Toluene diisocyanate (TDI), Hexamethylene diisocyanate (HDI), and Isophorone (B1672270) diisocyanate (IPDI) are extensively used for these purposes, no documented examples feature This compound . irsst.qc.caepa.gov

Synthesis of Organic-Inorganic Hybrid Polyurethanes

No specific studies detailing the synthesis of organic-inorganic hybrid polyurethanes using This compound were identified during the literature search.

The synthesis of organic-inorganic hybrid materials often involves creating covalent linkages between the organic polymer component and an inorganic network (e.g., silica-based). Isocyanates can play a role in this process. For example, an isocyanate-terminated prepolymer can be reacted with an organosilane compound that also possesses an active hydrogen (like an amino or hydroxyl group). The resulting molecule can then participate in sol-gel processes through its silane (B1218182) functionality to form an integrated hybrid network. This approach leverages the urethane-forming chemistry of the isocyanate group to bridge the organic and inorganic phases. Despite the feasibility of this chemical approach, its specific application with This compound is not reported.

Application as an Intermediate for Complex Organic Scaffolds

While benzyl isocyanates, in general, are utilized as intermediates in organic synthesis, specific examples detailing the application of This compound for building complex organic scaffolds are not prevalent in the surveyed literature.

Benzyl isocyanate serves as a versatile building block in synthetic chemistry. georganics.skgeorganics.sk The isocyanate moiety can react with a wide range of nucleophiles to form stable linkages. For instance, its reaction with amines yields substituted ureas, a common functional group in pharmaceutically active molecules. rsc.org A recently developed method involves the direct C-H isocyanation of benzylic compounds to produce benzyl isocyanate intermediates, which can then be coupled with amines in a high-throughput manner to generate libraries of diverse urea-containing compounds. rsc.orgnih.gov These ureas are of significant interest in medicinal chemistry. Although these synthetic strategies exist for the parent compound, benzyl isocyanate, their extension to and application of the This compound derivative for creating complex scaffolds is not specifically described. georganics.sk

V. Analytical Research Methodologies for 3,4 Dimethoxybenzyl Isocyanate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the fundamental characterization of 3,4-Dimethoxybenzyl isocyanate, offering detailed information about its atomic and molecular structure and the chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment. researchgate.net

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be expected. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the downfield region (typically δ 6.8-7.0 ppm). The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely around δ 3.8-3.9 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group, being adjacent to the electron-withdrawing isocyanate group, would appear as a singlet further downfield than a typical benzylic CH₂, expected around δ 4.5-4.7 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals would include the isocyanate carbon (-NCO) at approximately δ 120-125 ppm, the aromatic carbons between δ 110 and δ 150 ppm (with the carbons attached to the methoxy groups being the most downfield), the methoxy carbons around δ 56 ppm, and the benzylic methylene carbon (-CH₂-NCO) around δ 45-50 ppm. ethernet.edu.et The combination of ¹H, ¹³C, and advanced 2D-NMR experiments allows for the complete and detailed structural confirmation of the molecule. researchgate.net

Table 1: Predicted NMR Spectral Data for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.0 | 111 - 121 | Multiplet |

| Methylene (-CH₂NCO) | 4.5 - 4.7 | 45 - 50 | Singlet |

| Methoxy (-OCH₃) | 3.8 - 3.9 | ~56 | Singlet |

| Aromatic C-O | N/A | 149 - 150 | Singlet (Quaternary) |

| Aromatic C-CH₂ | N/A | ~128 | Singlet (Quaternary) |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. spectroscopyonline.com For this compound, the most characteristic feature in its FTIR spectrum is the strong and sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This peak is typically observed in a relatively clear region of the spectrum, between 2240 and 2280 cm⁻¹, making it a definitive marker for the presence of the isocyanate functionality. spectroscopyonline.comspectroscopyonline.com

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (-CH₂, -OCH₃) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium to Weak |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound or its derivatives from complex mixtures and for their subsequent quantification. Due to the high reactivity of the isocyanate group, analysis often involves a derivatization step to form a more stable compound. diva-portal.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for the analysis of isocyanate derivatives. researchgate.net The isocyanate is typically derivatized with a reagent such as dibutylamine (B89481) (DBA) to form a stable urea (B33335) derivative. nih.govsemanticscholar.org This derivative is then separated from other sample components using high-performance liquid chromatography, often with a reversed-phase C18 column. nih.gov

The separated derivative is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov The analysis is performed in multiple-reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the derivative) is selected and fragmented, and a characteristic product ion is monitored for quantification. nih.gov This technique provides very low detection limits and high confidence in compound identification. lcms.cz For example, the DBA derivative of an isocyanate can be monitored by selecting its protonated molecular ion [M+H]⁺ as the precursor and the protonated dibutylamine ion [DBA+H]⁺ (m/z 130) as the product ion for quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. rsc.org While this compound itself may have limited volatility, GC-MS is often used to analyze its more volatile derivatives or degradation products. mdpi.com For instance, isocyanates can be hydrolyzed to their corresponding amines (in this case, 3,4-dimethoxybenzylamine), which are then derivatized to increase their volatility and thermal stability for GC analysis. researchgate.net

In a typical GC-MS method, the derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. google.com As the components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. This mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. The external standard method is commonly used for quantification. google.com

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) is a robust and widely used method for the quantification of isocyanate derivatives. koreascience.kr Similar to LC-MS, the isocyanate is first reacted with a derivatizing agent that imparts UV-absorbing properties to the resulting molecule. rsc.org Common reagents include 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) or dibutylamine (DBA), which form urea derivatives that can be readily detected by UV. rsc.orggoogle.com

The separation is achieved on a reversed-phase HPLC column. rsc.org The UV detector is set to a wavelength where the derivative exhibits maximum absorbance, often around 240-254 nm, ensuring high sensitivity. rsc.orgrsc.org Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from standards of known concentrations. google.com HPLC-UVD offers a reliable and cost-effective approach for routine analysis of isocyanates in various matrices. nih.gov

Table 3: Comparison of Chromatographic Methods for Isocyanate Analysis

| Technique | Principle | Sample Preparation | Detection | Key Advantages |

|---|---|---|---|---|

| LC-MS/MS | Separation of derivatives by LC, detection by tandem MS. | Derivatization (e.g., with DBA) to form stable ureas. | Mass Spectrometry (MRM mode) | High sensitivity, high selectivity, structural confirmation. nih.govlcms.cz |

| GC-MS | Separation of volatile derivatives by GC, detection by MS. | Hydrolysis and/or derivatization to form volatile, stable compounds. | Mass Spectrometry (Scan or SIM mode) | Excellent separation for complex mixtures, definitive identification via mass spectra. mdpi.com |

| HPLC-UVD | Separation of derivatives by LC, detection by UV absorbance. | Derivatization with a UV-active agent (e.g., MOPP, DBA). | Ultraviolet Absorbance | Robust, cost-effective, widely available. koreascience.krrsc.org |

Advanced Derivatization Strategies for Analytical Studies

Advanced derivatization strategies aim to enhance analytical performance by creating derivatives with superior detectability. This is often achieved by introducing a chromophoric or fluorophoric tag into the molecule, allowing for highly sensitive detection using UV-Visible or fluorescence detectors. rsc.org These methods are essential for determining trace levels of isocyanates in various matrices. The selection of a derivatizing agent is based on several factors, including its reactivity with the isocyanate group, the stability of the formed derivative, and the response of the derivative in the chosen detection system. sigmaaldrich.comsigmaaldrich.com

Amine-based reagents are the most extensively used derivatizing agents for isocyanates. diva-portal.org They react swiftly and specifically with the isocyanate functional group (-NCO) to form stable urea derivatives. diva-portal.org Secondary amines are often preferred as they are stronger nucleophiles and react faster with isocyanates than primary amines. diva-portal.org The resulting urea compounds are typically stable and can be tailored for high sensitivity in analytical systems like HPLC, often equipped with fluorescence (FLD), ultraviolet (UV), or electrochemical (EC) detectors. google.comcdc.gov

Several amine-based reagents have been developed and are widely employed in analytical laboratories.

1-(2-Pyridyl)piperazine (2-PP): This reagent is frequently used for monitoring airborne isocyanates. rsc.org The urea derivatives formed with 2-PP exhibit high molar absorption coefficients and fluorescence, making them suitable for sensitive detection. rsc.org Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established methods utilizing 2-PP for isocyanate analysis. rsc.org

9-(N-methylaminomethyl)anthracene (MAMA): MAMA is a fluorescent and UV-active reagent that provides high sensitivity. rsc.org The MAMA-urea derivative has strong UV absorption at 254 nm and also exhibits fluorescence. rsc.org This dual-detection capability enhances the reliability of the analysis. cdc.gov However, the fluorescence of MAMA derivatives can be influenced by the structure of the parent isocyanate, which may affect quantification. cdc.gov

Tryptamine (B22526): Tryptamine has been investigated as a derivatizing agent for isocyanates, with the resulting derivatives being analyzed by HPLC with fluorescence and amperometric detection. sigmaaldrich.comnih.gov The fluorescence and amperometric oxidation characteristics are conferred by the indolyl moiety of the tryptamine molecule. rsc.org This allows for consistent detector response, which is particularly advantageous when analyzing polymeric isocyanates for which specific calibration standards may not be available. nih.govrsc.org

1-(9-Anthracenylmethyl)piperazine (MAP): Developed to improve upon existing reagents, MAP demonstrates very rapid reactivity with isocyanates. sigmaaldrich.comsigmaaldrich.com Its derivatives have high molar absorptivities and strong fluorescence responses, leading to very low detection limits. sigmaaldrich.com Comparative studies have shown MAP to be significantly more reactive than MAMA and tryptamine. sigmaaldrich.com

Di-n-butylamine (DBA): DBA is another effective reagent, particularly for analyses involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). diva-portal.orgnih.gov The use of DBA is advantageous due to its high reactivity and the ability to achieve sensitive and selective detection with mass spectrometry. nih.gov This approach has been applied to quantify residual isocyanates in various polymer products. nih.govresearchgate.net

The table below summarizes key amine-based derivatizing agents and their analytical applications.

| Derivatizing Agent | Abbreviation | Structure | Key Features & Applications |

| 1-(2-Pyridyl)piperazine | 2-PP |  | Forms fluorescent urea derivatives; high molar absorptivity. rsc.org Used in OSHA methods for airborne isocyanates. |

| 9-(N-methylaminomethyl)anthracene | MAMA |  | Fluorescent and UV-active reagent providing high sensitivity. rsc.orgcdc.gov Used for analyzing monomeric and total reactive isocyanate groups. cdc.gov |

| Tryptamine | TRYP |  | Derivative detection via fluorescence and amperometry. rsc.orgnih.gov Useful for total isocyanate analysis where standards are unavailable. rsc.org |

| 1-(9-Anthracenylmethyl)piperazine | MAP |  | High reactivity and strong fluorescence response. sigmaaldrich.comgoogle.com Developed for improved sensitivity in total isocyanate group analysis. sigmaaldrich.com |

| Di-n-butylamine | DBA |  | High reactivity; derivatives are well-suited for LC-MS/MS analysis, providing high sensitivity and selectivity. diva-portal.orgnih.gov |

Note: Structures are provided for illustrative purposes.

Alcohols represent another class of reagents for the derivatization of isocyanates. The reaction between an isocyanate and an alcohol yields a stable urethane (B1682113) (or carbamate) derivative. diva-portal.orgresearchgate.net This reaction is fundamental in polyurethane chemistry and is also harnessed for analytical purposes. Alcohols can serve as both the solvent and the derivatizing reagent. diva-portal.org

Commonly used alcohol-based derivatizing agents include simple, low-molecular-weight alcohols:

Methanol

Ethanol

Butanol

The derivatization reaction with alcohols is generally slower than with amines. diva-portal.org To increase the reaction rate, a base or acid catalyst can be added to the reaction mixture. diva-portal.org The resulting urethane derivatives are stable and can be analyzed by chromatographic methods. While effective, the use of amine-based reagents is often more prevalent in analytical methods due to their faster reaction kinetics, which minimizes the potential for sample loss from side reactions. google.com

The table below summarizes common alcohol-based derivatizing agents.

| Derivatizing Agent | Structure | Derivative Formed | Analytical Considerations |

| Methanol |  | Methyl carbamate (B1207046) | Forms a stable urethane derivative. Reaction rate can be enhanced with catalysts. diva-portal.org |

| Ethanol |  | Ethyl carbamate | Used as both solvent and reactant. The resulting derivative is suitable for chromatographic analysis. diva-portal.orgresearchgate.net |

| Butanol |  | Butyl carbamate | Similar to other simple alcohols, it forms stable urethane derivatives for analysis. diva-portal.org |

Note: Structures are provided for illustrative purposes.

Vi. Advanced Theoretical and Computational Studies on Isocyanate Reactivity

Applications of Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for exploring the mechanisms of organic reactions. researchgate.netmdpi.com By calculating the electron density of a system, DFT can determine the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway. mdpi.com This approach is particularly valuable for studying complex, multi-step reactions involving isocyanates, such as cycloadditions and polymerization initiation. researchgate.netchemrxiv.org

DFT calculations allow for the precise characterization of transition state geometries and their associated activation energies, which are crucial for understanding reaction kinetics. mdpi.com For instance, in the [3+2] cycloaddition reactions involving isocyanates, DFT can be used to explore the formation of intermediates and predict the regioselectivity and stereoselectivity of the products. mdpi.comchemrxiv.org Studies on the reaction of phenylnitrile oxide with a catalyst to form phenyl isocyanate, for example, have utilized DFT to map the potential energy surface, identifying the most favorable pathway through a five-membered ring intermediate. chemrxiv.org Such analyses reveal that the reaction proceeds via a concerted or stepwise mechanism, and can quantify the energetic barriers for each step. pku.edu.cn

In the context of 3,4-Dimethoxybenzyl isocyanate, the two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring increase the electron density of the aromatic system. This electronic effect influences the electrophilicity of the isocyanate's central carbon atom. DFT studies can precisely quantify this influence, predicting how the activation barriers for nucleophilic attack at the isocyanate group are altered compared to unsubstituted benzyl (B1604629) isocyanate. acs.org Furthermore, DFT is employed to investigate the role of catalysts in isocyanate reactions, modeling how metal complexes or other catalysts interact with the isocyanate to lower the activation energy of a specific reaction pathway. mdpi.com A computational study on the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) from a related compound demonstrated the power of DFT to characterize reaction mechanisms involving radical species, bond transformations, and various intermediates over a multi-step pathway. mdpi.com

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Isocyanate Reaction Pathway

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Features |

| 1 | Reactants (Isocyanate + Nucleophile) | 0.0 | Initial separated molecules |

| 2 | Pre-reaction Complex | -2.5 | Weak intermolecular interaction |

| 3 | Transition State 1 (TS1) | +15.8 | C-N bond formation in progress |

| 4 | Intermediate | -5.1 | Covalent intermediate formed |

| 5 | Transition State 2 (TS2) | +10.2 | Bond rotation/rearrangement |

| 6 | Products | -20.7 | Final stable product |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling of Reactivity and Selectivity in Isocyanate Chemistry

Predictive modeling combines computational chemistry with statistical methods to forecast the outcome of chemical reactions. In isocyanate chemistry, this is particularly useful for predicting the reactivity of different isocyanate groups and the selectivity of their reactions with various nucleophiles.

The reactivity of an isocyanate is heavily influenced by its molecular structure. Aromatic isocyanates, for instance, are generally more reactive than aliphatic ones because the aromatic ring can stabilize the negative charge that develops during nucleophilic attack. nih.gov The presence of electron-withdrawing or electron-donating substituents on an aromatic ring further modulates this reactivity. nih.gov For this compound, the electron-donating methoxy groups are expected to reduce the electrophilicity of the isocyanate carbon, thereby decreasing its reactivity compared to an unsubstituted analogue. Computational models can quantify these substituent effects to create a predictive scale of reactivity.

Selectivity is another critical aspect, especially for diisocyanates where the two NCO groups may have different reactivities, as seen in isophorone (B1672270) diisocyanate (IPDI). paint.orgresearchgate.net Predictive models can analyze how factors such as temperature, catalyst choice, and the steric hindrance of the reaction partner influence which isocyanate group reacts preferentially. paint.org For example, metal-based catalysts can act as Lewis acids, coordinating to the isocyanate group and creating a sterically demanding transition state, which can enhance the selectivity for the less hindered NCO group. paint.org By simulating these interactions, chemists can select optimal conditions to achieve a desired product distribution, which is essential for synthesizing prepolymers with well-defined structures. vot.plmit.edu These predictive tools allow chemists to rapidly screen different reaction conditions and substrates, accelerating the development of new materials and synthetic routes.

Table 2: Factors Influencing Isocyanate Selectivity Modeled by Computational Methods

| Factor | Influence on Selectivity | Modeling Approach |

| Temperature | Higher temperatures often decrease selectivity by providing enough energy to overcome smaller activation barriers. | Transition State Theory calculations combined with DFT. |

| Catalyst Type | Lewis acid catalysts can enhance selectivity by creating sterically hindered transition states. Amine catalysts activate the alcohol partner. | DFT modeling of catalyst-substrate interactions and transition states. |

| Steric Hindrance | Bulky nucleophiles or substituents near the NCO group favor reaction at the less sterically hindered site. | Quantum mechanical calculations of steric energies and transition state geometries. |

| Solvent Effects | Polar solvents can stabilize charged intermediates or transition states, altering reaction pathways and rates. | Continuum solvation models (e.g., CPCM) within DFT calculations. |

Vii. Future Research Directions and Emerging Paradigms in 3,4 Dimethoxybenzyl Isocyanate Chemistry

Innovations in Green Synthetic Chemistry for Isocyanates

The conventional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), prompting a significant push towards greener, phosgene-free alternatives. google.comresearchgate.netnih.govnwo.nl Future research concerning 3,4-Dimethoxybenzyl isocyanate will likely concentrate on optimizing and adapting these sustainable methods. The primary goal is to develop processes that are not only safer but also more efficient and atom-economical. nih.govnih.gov

Key research avenues include:

Reductive Carbonylation: This one-step method involves the carbonylation of the corresponding nitro compound, 3,4-dimethoxy-1-(nitromethyl)benzene, using carbon monoxide. nih.govresearchgate.netuniversiteitleiden.nl Future work will focus on developing catalysts that can operate under milder conditions to prevent the oligomerization of the isocyanate product. researchgate.net

Oxidative Carbonylation: This approach utilizes the corresponding amine, 3,4-dimethoxybenzylamine (B142225), and oxidatively carbonylates it to the isocyanate. researchgate.net Research will aim to improve catalyst stability and recyclability.

The Urea (B33335) Route: This method uses cost-effective and readily available starting materials like urea and alcohols. nih.govacs.org The process is attractive due to its potential for "zero emission" synthesis, where byproducts can be recycled back into the process. acs.org

Staudinger–Aza-Wittig Reaction: This reaction offers a phosgene-free route using carbon dioxide, a renewable and non-toxic C1 source, to convert iminophosphoranes into isocyanates. beilstein-journals.org Microwave-assisted versions of this reaction could provide rapid and efficient access to this compound. beilstein-journals.org

| Synthetic Route | Starting Material Precursor | Key Reagents | Primary Advantage | Key Research Challenge |

|---|---|---|---|---|

| Reductive Carbonylation | Nitro Compound | Carbon Monoxide (CO) | Direct, one-step process. nih.gov | Requires harsh conditions; catalyst recycling. nih.govresearchgate.net |

| Oxidative Carbonylation | Amine | Carbon Monoxide (CO), Oxidant | Alternative to nitro-compounds. | Catalyst deactivation. researchgate.net |

| Urea Process | Amine/Urea | Urea, Alcohols | Cost-effective; potential for zero emissions. nih.govacs.org | Thermal decomposition step can be energy-intensive. |

| Staudinger–Aza-Wittig | Azide | Triphenylphosphine, Carbon Dioxide (CO₂) | Uses renewable CO₂; phosgene-free. beilstein-journals.org | Stoichiometric phosphine (B1218219) oxide waste. |

Development of Highly Selective Catalytic Systems

The reactivity of the isocyanate group allows it to participate in a wide range of chemical transformations, most notably reactions with nucleophiles like alcohols and amines to form urethanes and ureas, respectively. wikipedia.orgrsc.org A major frontier in the chemistry of this compound is the development of catalysts that can precisely control this reactivity. Highly selective catalysts are sought to direct reactions towards a specific outcome, minimizing side reactions and improving yields.

Future research in this area will likely focus on:

Chemoselective Catalysis: Designing catalysts that can differentiate between various nucleophiles present in a reaction mixture. For example, zirconium-based catalysts have shown high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is crucial for applications like waterborne polyurethane coatings. wernerblank.compaint.org

Regioselective Control: In reactions with polyfunctional molecules, catalysts will be developed to direct the isocyanate group of this compound to react with a specific functional group over others.

Switchable Catalysis: The development of catalytic systems whose activity and selectivity can be turned "on" or "off" by an external stimulus (e.g., light, temperature) would enable unprecedented control over polymerization processes and sequential reactions.

Organocatalysis: Moving away from metal-based catalysts, organocatalysts (e.g., tertiary amines like DABCO, N-heterocyclic carbenes) offer a more sustainable and less toxic alternative for promoting isocyanate reactions. researchgate.net Research will continue to explore new and more efficient organocatalysts.

| Catalyst Class | Example | Targeted Selectivity | Potential Application |

|---|---|---|---|

| Transition Metal Complexes | Palladium, Rhodium, Ruthenium nih.govresearchgate.net | Reductive Carbonylation | Green synthesis of isocyanates. |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) wernerblank.comresearchgate.net | Urethane (B1682113) Formation | Polyurethane synthesis, coatings. |

| Metal Chelates | Zirconium Diketonates wernerblank.compaint.org | Isocyanate-Hydroxyl vs. Isocyanate-Water | Waterborne polyurethane coatings. |

| Tertiary Amines | DABCO (Diazabicyclo[2.2.2]octane) researchgate.net | Urethane/Urea Formation | Polyurethane foams. |

| Sulphonamide Salts | - | Isocyanate Dimerization google.com | Preparation of oligomeric isocyanates. |

Expansion into Novel Bioactive Molecule Synthesis

Isocyanates are versatile intermediates for creating a diverse range of chemical structures, particularly nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and agrochemicals. researchgate.netnih.govrsc.org The 3,4-dimethoxybenzyl group (also known as a veratryl group) is a structural motif found in numerous natural products and pharmacologically active compounds. The combination of this privileged scaffold with the reactive isocyanate handle in this compound makes it a highly attractive building block for medicinal chemistry and drug discovery.

Future research directions include:

Multicomponent Reactions (MCRs): Using this compound in MCRs, such as the Ugi or Passerini reactions, can rapidly generate libraries of complex molecules from simple precursors. nih.govnih.gov This high-throughput approach is invaluable for identifying new bioactive compounds.

Synthesis of Heterocycles: The electrophilic nature of the isocyanate group can be harnessed in cyclization and cycloaddition reactions to construct a variety of heterocyclic rings, such as oxazolidinones, hydantoins, and pyrazoles. rsc.orgnih.govresearchgate.net

Peptidomimetics: The ability of isocyanates to react with amino acids and peptides allows for the modification of these biomolecules. This compound could be used to introduce the veratryl group into peptides to enhance their stability, cell permeability, or binding affinity.

| Heterocyclic System | Synthetic Strategy | Potential Biological Activity |

|---|---|---|

| Hydantoins | Reaction with amino acids. rsc.org | Anticonvulsant, Antitumor |

| Oxazolidinones | Reaction with α-hydroxy ketones. researchgate.net | Antibacterial |

| Benzoxazoles | Three-component reaction with 2-aminophenols and ketones. nih.gov | Antimicrobial, Antifungal |

| Pyrazoles/Phthalazinones | Cascade reactions of N-isocyanates. rsc.org | Anti-inflammatory, Analgesic |

Design of Next-Generation Functional Materials

While diisocyanates are the primary building blocks for high-molecular-weight polyurethanes, monoisocyanates like this compound are crucial for creating specialized functional materials. cwa-union.orggas-sensing.comnih.gov They can act as chain-terminating agents to control molecular weight or be grafted onto polymer backbones or surfaces to introduce specific functionalities. The inherent properties of the dimethoxybenzyl moiety can be leveraged to design materials with tailored characteristics.

Emerging paradigms in materials science involving this compound include:

Smart Coatings and Adhesives: Incorporating the 3,4-dimethoxybenzyl group into polyurethane or polyurea coatings can enhance properties such as UV stability, thermal resistance, and adhesion. americanchemistry.comallurethane.comquimidroga.com

Functionalized Polymers: Grafting this compound onto existing polymers can create materials with new functionalities. For instance, the dimethoxybenzene unit could impart antioxidant properties or serve as a site for further chemical modification.

Biomaterials: The biocompatibility of polyurethane-based materials can be modulated by surface functionalization. nih.govnih.gov this compound could be used to modify the surface of biomedical devices to improve their interaction with biological systems.

Self-Healing Materials: The urethane bonds formed from isocyanates can be designed to be reversible, enabling the development of self-healing polymers. mdpi.com While often explored with diisocyanates, the principles can be adapted to systems incorporating monofunctional isocyanates to control network properties.

| Material Type | Role of this compound | Potential Functionality |

|---|---|---|

| Specialty Polyurethanes | Chain-terminating agent/Co-monomer | Controlled molecular weight, enhanced thermal stability. quimidroga.com |

| Surface-Modified Materials | Grafting agent | Improved hydrophobicity, UV protection, biocompatibility. nih.gov |

| Functional Additives | Reactive additive in polymer blends | Antioxidant properties, compatibilizer. |

| Advanced Elastomers | Modifier | Tailored mechanical properties, improved resilience. gas-sensing.commdpi.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,4-Dimethoxybenzyl isocyanate derivatives, and how can purity be ensured?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3,4-dimethoxybenzyl chloride (CAS: 7306-46-9) can react with sodium cyanate under anhydrous conditions in acetonitrile at 60°C for 12 hours . Purity is ensured via recrystallization (e.g., using ethanol/water mixtures) and confirmed by HPLC (≥98% purity) .

- Key Steps :

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the isocyanate group.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).

Q. Which analytical techniques are recommended for characterizing this compound derivatives?

- Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ 3.8–4.2 ppm for methoxy groups) .

- HPLC-MS : For molecular weight confirmation and detection of impurities (e.g., residual benzyl chloride) .

- FT-IR : Peaks at ~2270 cm⁻¹ (N=C=O stretch) validate the isocyanate group .

Q. What are effective purification methods for this compound intermediates?

- Methods :

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to isolate intermediates .

- Recrystallization : Use ethanol or dichloromethane/hexane mixtures for crystalline products .

Q. How to determine the stability of this compound under different storage conditions?

- Protocol :

- Store at –20°C in anhydrous, sealed containers to prevent moisture-induced degradation .

- Monitor stability via periodic HPLC analysis over 6 months; degradation products (e.g., 3,4-dimethoxybenzylamine) indicate hydrolysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic additions?

- Approach :

- Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) at the isocyanate carbon .

- Molecular dynamics simulations predict solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data of derivatives?

- Case Study : In SK channel blockers, substituent bulkiness (e.g., methyl vs. tert-butyl) inversely affects binding affinity due to steric hindrance .

- Resolution :

- Compare IC₅₀ values across multiple assays (e.g., radioligand binding vs. electrophysiology).

- Validate via X-ray crystallography of ligand-receptor complexes .

Q. How to optimize reaction conditions for coupling reactions involving this compound?

- Optimization Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Triethylamine (10 mol%) | +25% |

| Solvent | Anhydrous DMF | +15% |

| Temperature | 50°C (vs. rt) | +30% |

Q. What mechanisms underlie the role of this compound in forming spirocyclic compounds?

- Mechanism : The isocyanate group undergoes [4+2] cycloaddition with electron-deficient alkenes (e.g., maleimides), forming spirooxazolidinones. Stereoselectivity is controlled by Lewis acid catalysts (e.g., ZnCl₂) .

Q. How to design pharmacological assays for evaluating this compound derivatives?

- Assay Design :

- Antimalarial Activity : Measure IC₅₀ against Plasmodium falciparum 3D7 strain via SYBR Green I fluorescence .

- Neuroactivity : Use patch-clamp electrophysiology to assess SK channel blockade in hippocampal neurons .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.